(3S)-3-Ethylpiperazine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-ethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPRGWJKMWJPHB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708062 | |
| Record name | (3S)-3-Ethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63808-67-3 | |
| Record name | (3S)-3-Ethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Characterization and Conformational Analysis of 3s 3 Ethylpiperazine 2,5 Dione
Principles of Absolute and Relative Stereochemistry in Piperazine-2,5-diones
The stereochemistry of piperazine-2,5-diones is defined by the chiral centers at the α-carbons of the constituent amino acid residues. In the case of (3S)-3-Ethylpiperazine-2,5-dione, the single stereocenter at the C-3 position, derived from L-α-aminobutyric acid, dictates the absolute configuration of the molecule as (S). The glycine (B1666218) residue at the C-6 position is achiral.
The relative stereochemistry in disubstituted piperazine-2,5-diones is described as cis or trans, referring to the spatial relationship of the substituents on the piperazine-2,5-dione ring. This is determined by the configuration of the two α-carbons. For instance, a DKP formed from two L-amino acids will have a cis configuration, with both substituents oriented on the same side of the ring. Conversely, a DKP formed from an L- and a D-amino acid will adopt a trans configuration, with the substituents on opposite sides of the ring. In monosubstituted DKPs like this compound, the concept of cis/trans isomerism related to a second substituent does not apply. However, the orientation of the ethyl group relative to the plane of the DKP ring is a key conformational feature.
The stereochemical integrity of the chiral centers in DKPs can be influenced by environmental factors. For example, proline-containing 2,5-DKPs are known to be particularly susceptible to epimerization under certain conditions. nih.gov While the (3S) configuration is expected from its synthesis from L-α-aminobutyric acid, the potential for epimerization under specific chemical or biological conditions should be considered.
Conformational Landscapes and Their Influence on Molecular Recognition
The six-membered piperazine-2,5-dione ring is not planar and typically adopts a non-planar conformation to alleviate steric and torsional strain. The most common conformations are boat and twist-boat forms. The specific conformation adopted is influenced by the nature and orientation of the substituents on the α-carbons.
For Cα-monosubstituted piperazine-2,5-diones like this compound, the diketopiperazine ring is expected to exist predominantly in a boat-like conformation. Theoretical studies on the closely related cyclo(L-alanyl-glycyl), which has a methyl group at the C-3 position, have shown that the boat conformation is the most stable. gre.ac.uk The ethyl group at the C-3 position of this compound will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the carbonyl groups of the ring. This is a general principle observed in the conformational analysis of substituted cyclohexanes and related heterocyclic systems. maricopa.edu
The conformational landscape of a molecule describes the collection of all its possible three-dimensional shapes (conformers) and their relative energies. This landscape is crucial for understanding how the molecule interacts with other molecules, such as biological receptors or enzymes. The specific spatial arrangement of the ethyl group and the hydrogen-bonding donor and acceptor sites on the piperazine-2,5-dione ring creates a unique pharmacophore. The conformational flexibility or rigidity of the ring and the orientation of the side chain directly impact the binding affinity and selectivity for a given biological target. For example, the ability of the amide groups to form hydrogen bonds is a key feature in the molecular recognition of many biologically active DKPs.
Table 1: Predicted Key Conformational Parameters for this compound
| Parameter | Predicted Value/State | Rationale/Comparison |
| Ring Conformation | Boat-like | Based on studies of analogous Cα-monosubstituted DKPs like cyclo(L-alanyl-glycyl). gre.ac.uk |
| Ethyl Group Orientation | Pseudo-equatorial | To minimize 1,3-diaxial-like steric interactions with the ring carbonyls. |
| Key Dihedral Angles | Dependent on specific boat conformation | Influenced by the steric bulk of the ethyl group, leading to potential puckering to accommodate the substituent. |
Advanced Spectroscopic and Chiroptical Methodologies for Stereochemical Elucidation
A combination of spectroscopic and chiroptical techniques is employed to unambiguously determine the stereochemistry and conformation of chiral molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for structural elucidation. For piperazine-2,5-diones, the chemical shifts of the α-protons are particularly sensitive to the ring conformation and the relative stereochemistry of the substituents. mdpi.com In this compound, the coupling constants between the α-proton at C-3 and the methylene (B1212753) protons of the ethyl group, as well as the protons on the glycine moiety, can provide valuable information about the dihedral angles and thus the ring conformation. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, further aiding in the determination of the three-dimensional structure. While specific NMR data for this compound is not readily available in the literature, expected chemical shift ranges can be inferred from data for similar compounds.
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound in a Deuterated Solvent (e.g., DMSO-d₆)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N-H (Glycine) | 7.8 - 8.2 | Broad singlet | Chemical shift is solvent and concentration dependent. |
| N-H (α-Aminobutyric acid) | 7.9 - 8.3 | Broad singlet | Chemical shift is solvent and concentration dependent. |
| Cα-H (α-Aminobutyric acid) | 3.8 - 4.2 | Multiplet | Position influenced by the ethyl group and ring conformation. |
| Cα-H₂ (Glycine) | 3.6 - 4.0 | AB quartet or two doublets | Protons are diastereotopic due to the chiral center at C-3. |
| -CH₂- (Ethyl group) | 1.6 - 2.0 | Multiplet | |
| -CH₃ (Ethyl group) | 0.8 - 1.2 | Triplet |
Chiroptical Spectroscopy: Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exceptionally powerful for determining the absolute configuration of chiral molecules. csu.edu.au These methods measure the differential absorption of left and right circularly polarized light.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the vibrational transitions of a chiral molecule. VCD is particularly sensitive to the conformation of the molecule in solution. The combination of experimental VCD spectra with theoretical calculations based on Density Functional Theory (DFT) has become a reliable method for determining the absolute configuration and predominant solution-state conformation of complex molecules. unina.itulisboa.pt For this compound, VCD would be an ideal technique to confirm the (S) configuration and to probe the conformational equilibrium of the piperazine-2,5-dione ring in solution.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including absolute configuration if a heavy atom is present or by using anomalous dispersion. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of crystal structures of related 3-alkyl-piperazine-2,5-diones would reveal detailed information about bond lengths, bond angles, and the precise puckering of the diketopiperazine ring in the solid state. This data is invaluable for validating computational models.
Table 3: Summary of Spectroscopic and Chiroptical Methods for Characterization
| Technique | Information Obtained | Expected Outcome for this compound |
| ¹H and ¹³C NMR | Connectivity, relative stereochemistry, conformational information. | Confirmation of the chemical structure and insights into the ring conformation through chemical shifts and coupling constants. |
| ECD | Absolute configuration. | A specific ECD spectrum that, when compared to theoretical calculations, would confirm the (S) configuration. |
| VCD | Absolute configuration and solution-state conformation. | A detailed vibrational fingerprint confirming the (S) configuration and providing evidence for the predominant boat-like conformation in solution. |
| X-ray Crystallography | Definitive solid-state structure, including bond lengths, angles, and absolute configuration. | Would provide precise atomic coordinates, confirming the boat conformation and the pseudo-equatorial position of the ethyl group in the solid state. |
Advanced Synthetic Methodologies for 3s 3 Ethylpiperazine 2,5 Dione and Chiral Analogues
Enantioselective and Diastereoselective Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (3S)-3-Ethylpiperazine-2,5-dione. Enantioselective and diastereoselective methods are employed to ensure the desired three-dimensional arrangement of atoms, which is crucial for biological activity.
Application of Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principle can be applied to the synthesis of its precursors, such as α-amino acids. For instance, chiral oxazolidinones, known as Evans auxiliaries, are widely used in the asymmetric alkylation of enolates to produce chiral α-amino acids with high diastereoselectivity. These chiral amino acids can then be used to construct the diketopiperazine ring.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. One prominent strategy involves the asymmetric hydrogenation of a prochiral 3-alkylidene-piperazine-2,5-dione precursor. This method utilizes a chiral catalyst, often a rhodium or iridium complex with a chiral phosphine ligand, to deliver hydrogen to one face of the double bond, thereby establishing the desired stereocenter. For example, the asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones using an Ir/SpinPHOX complex has been shown to produce chiral 3,6-disubstituted-2,5-diketopiperazines with excellent enantioselectivities (up to 98% ee) and exclusive cis-diastereoselectivity. figshare.com Similarly, Rh/f-spiroPhos complexes have been successfully employed in the enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines, achieving high enantioselectivities of up to 99.9% ee. acs.org
Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Chiral Diketopiperazine Analogues
| Catalyst/Ligand | Substrate | Product Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Ir/SpinPHOX | 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione | cis | >99% | up to 98% | figshare.com |
| Rh/f-spiroPhos | 3-alkylidene-2,5-ketopiperazine | - | - | up to 99.9% | acs.org |
Stereocontrolled Cyclization of Amino Acid and Dipeptide Precursors
The most direct and widely employed method for the synthesis of chiral diketopiperazines is the stereocontrolled cyclization of amino acid or dipeptide precursors. The chirality of the final product is dictated by the stereochemistry of the starting amino acids. For the synthesis of this compound, the key precursors would be (S)-2-aminobutanoic acid and glycine (B1666218).
The synthesis typically involves the formation of a linear dipeptide, such as (S)-2-aminobutyryl-glycine, followed by an intramolecular cyclization. The coupling of the two amino acids can be achieved using standard peptide coupling reagents. The subsequent cyclization is often promoted by heat or mild acid/base catalysis. For instance, the synthesis of (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione (cyclo-Gly-L-DOPA) involves the condensation of Boc-Gly and L-DOPA-OMe, followed by deprotection and internal cyclization in a mixture of acetic acid and N-methyl morpholine. nih.gov A similar strategy can be envisioned for this compound, starting from N-protected (S)-2-aminobutanoic acid and a glycine ester.
It is crucial to control the reaction conditions to prevent racemization at the chiral center, which can be a significant side reaction, particularly under harsh thermal or basic conditions. researchgate.net
Regioselective and Stereospecific Functionalization of the Diketopiperazine Ring
An alternative approach to constructing substituted diketopiperazines involves the functionalization of a pre-existing diketopiperazine scaffold. This strategy relies on the ability to control the regioselectivity and stereospecificity of the reaction.
One common method is the diastereoselective alkylation of a chiral diketopiperazine enolate. For example, the alkylation of a chiral diketopiperazine derived from L-valine and glycine can be used to introduce a substituent at the glycine residue with high diastereoselectivity. The stereochemical outcome is directed by the existing stereocenter of the valine residue.
Regioselective N-acylation is another important transformation. The two nitrogen atoms in a monosubstituted piperazine-2,5-dione are chemically distinct, allowing for selective functionalization. For instance, the regioselective N-acylation of 3-arylmethylpiperazine-2,5-diones has been demonstrated as a key step in the synthesis of complex natural products. researchgate.net This selectivity is often governed by steric hindrance, with the less hindered nitrogen being more reactive.
Convergent and Divergent Synthetic Approaches for Substituted Piperazine-2,5-diones
Convergent and divergent synthetic strategies offer efficient ways to generate libraries of structurally diverse diketopiperazines for applications such as drug discovery.
A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For diketopiperazines, this typically involves the synthesis of two different amino acid derivatives, which are then coupled and cyclized to form the final product. This approach is particularly useful for the synthesis of unsymmetrical diketopiperazines.
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. A chiral non-racemic bicyclic diketopiperazine can serve as a versatile precursor for diverse asymmetric reactions. acs.orgacs.org For example, a common diketopiperazine scaffold can be functionalized at different positions (N-alkylation, C-alkylation) to create a library of analogues with varied substituents and potentially different biological activities.
Sustainable and Scalable Synthesis Technologies for Chiral Diketopiperazines
Modern synthetic chemistry places a strong emphasis on the development of sustainable and scalable processes. For the synthesis of chiral diketopiperazines, several green chemistry approaches have been explored.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The microwave-assisted cyclization of Nα-Boc-dipeptidyl esters in aqueous media has been shown to be a rapid and efficient method for producing chiral diketopiperazines with high optical purity, often without racemization of the chiral centers. mdpi.com These reactions can be completed in minutes, a significant improvement over the hours or days required for traditional methods. mdpi.comnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Chiral Diketopiperazine
| Method | Reaction Time | Yield | Stereochemical Integrity | Reference |
| Conventional Heating | Hours to Days | Variable | Prone to racemization | researchgate.net |
| Microwave Irradiation | Minutes | High | High optical purity | mdpi.comnih.gov |
Biocatalysis offers another sustainable alternative, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. While specific enzymatic routes for this compound are not yet established, the biosynthesis of (S)-2-aminobutanoic acid, a key precursor, has been demonstrated in engineered Saccharomyces cerevisiae. nih.gov This biosynthetic pathway could potentially be integrated into a chemoenzymatic route for the production of the target diketopiperazine.
Biosynthetic Pathways and Natural Product Isolation of Diketopiperazine Derivatives
Enzymatic Mechanisms in Diketopiperazine Biogenesis: Insights from Nonribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs)
The biosynthesis of the diketopiperazine scaffold is primarily catalyzed by two distinct enzyme families: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govrsc.orgrsc.org
Nonribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that act as templates for the synthesis of peptides without the use of ribosomes. mdpi.com The biosynthesis of DKPs by NRPSs can occur either through dedicated biosynthetic pathways or as a result of the premature release of dipeptidyl intermediates during the elongation process of longer peptides. mdpi.com A key feature of NRPSs is their ability to incorporate not only the 20 proteinogenic amino acids but also a wide variety of non-proteinogenic amino acids, contributing significantly to the structural diversity of the resulting diketopiperazines. mdpi.com Further structural modifications can be introduced by tailoring enzymes, such as oxidoreductases and prenyltransferases, which are often encoded by genes located within the same gene cluster as the NRPS. researchgate.net
Cyclodipeptide Synthases (CDPSs) represent a more recently discovered family of enzymes that synthesize DKPs. rsc.orgrsc.org Unlike NRPSs, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, effectively bridging primary and secondary metabolism. nih.gov These enzymes are typically smaller than NRPSs and catalyze the formation of the diketopiperazine ring from two aa-tRNA substrates. rsc.org The genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for tailoring enzymes like oxidoreductases, cytochrome P450s, prenyltransferases, and methyltransferases, which further modify the initial DKP scaffold to produce a diverse array of final products. rsc.org
| Enzyme Family | Substrates | Key Features |
| NRPSs | Amino acids (proteinogenic and non-proteinogenic) | Large, modular enzymes; can produce complex and modified DKPs. mdpi.com |
| CDPSs | Aminoacyl-tRNAs | Smaller enzymes; link primary and secondary metabolism. nih.govrsc.org |
Isolation and Structural Elucidation from Microbial and Fungal Sources (e.g., Penicillium, Aspergillus)
Fungi, particularly from the genera Penicillium and Aspergillus, are prolific producers of a wide variety of diketopiperazine derivatives. nih.govnih.gov These compounds are often isolated from fermentation cultures of these microorganisms. For instance, a marine-derived fungus, Aspergillus chevalieri, was found to produce several new indole (B1671886) diketopiperazines. nih.gov Similarly, the endophytic fungus Aspergillus sp. 16-5c yielded six new diketopiperazine alkaloids, named aspergiamides A–F. nih.gov
The process of isolating these compounds typically involves extraction of the fungal biomass or culture broth with an organic solvent, followed by various chromatographic techniques to separate the individual compounds. Structural elucidation is then carried out using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govacs.org In some cases, X-ray crystallography is used to determine the absolute configuration of the molecules. csu.edu.au
| Fungal Source | Isolated Diketopiperazines | Reference |
| Aspergillus chevalieri | New indole diketopiperazines | nih.gov |
| Aspergillus sp. 16-5c | Aspergiamides A–F | nih.gov |
| Aspergillus caelatus | Asperazines D–H, Aspergillicin H | acs.org |
| Penicillium sp. ZJUT-34 | O-dihydroxycyclopenol and seven known congeners | tandfonline.com |
Ecological Roles of Naturally Occurring Diketopiperazines in Interspecies Interactions (e.g., Quorum Sensing)
Diketopiperazines play crucial roles in mediating interactions between different species, most notably through a process called quorum sensing (QS). unc.edunih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate their gene expression and behavior in response to population density. nih.gov
Certain diketopiperazines function as signaling molecules in these QS systems. unc.edu For example, specific DKPs have been identified as QS signals that can influence the virulence of pathogenic bacteria. unc.edu The production of these molecules can modulate the expression of genes related to biofilm formation, virulence factor production, and other collective behaviors. nih.govacs.org
The role of DKPs in quorum sensing is not limited to intraspecies communication. There is evidence of cross-communication, where DKPs produced by one species can influence the behavior of another. acs.org For instance, the diketopiperazine cyclo(l-Pro–l-Leu) has been shown to be a communication signal between Cronobacter sakazakii and Bacillus cereus, potentially explaining their coexistence in certain environments. acs.org This highlights the complex ecological roles of these molecules in shaping microbial communities and their interactions with their environment. unc.edu
Mechanistic Investigations into the Biological Activities of Chiral Diketopiperazines
Molecular Target Identification and Ligand-Receptor Interaction Mechanisms
The interaction of diketopiperazines with molecular targets is fundamental to their biological effects. Their rigid structure mimics peptide secondary structures, such as β-turns, enabling them to bind to protein surfaces and active sites. wikipedia.orgbaranlab.org
Inhibition of Tubulin Polymerization and Related Cellular Processes
A significant mechanism of action for several diketopiperazine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are crucial for cell division, intracellular transport, and maintenance of cell structure. nih.govresearchgate.net Their disruption can lead to mitotic arrest and apoptosis, making them a key target for anticancer agents. nih.govmdpi.com
Plinabulin, a DKP derivative developed from the natural product phenylahistin, is a well-studied example that acts as a tubulin polymerization inhibitor. nih.gov It binds at or near the colchicine (B1669291) binding site on β-tubulin, leading to the destabilization of microtubules. nih.govmdpi.com Molecular modeling studies suggest that the binding is driven by favorable van der Waals interactions and that introducing hydrophobic groups into the DKP structure enhances binding affinity. nih.gov While direct studies on (3S)-3-Ethylpiperazine-2,5-dione are not prominent in the reviewed literature, the established activity of other DKPs suggests that this is a potential mechanism. The ethyl group at the chiral center would influence the compound's conformation and its potential fit within the tubulin binding pocket.
Table 1: Research Findings on Diketopiperazine-Tubulin Interaction
| Compound Family | Mechanism of Action | Key Findings |
|---|---|---|
| Phenylahistin Derivatives (e.g., Plinabulin) | Inhibition of tubulin polymerization by binding to the colchicine site. nih.gov | Van der Waals forces are crucial for binding; hydrophobic substitutions enhance activity. nih.gov |
Modulation of Enzyme Activity and Protein-Protein Interactions
The DKP scaffold is a versatile platform for interacting with various enzymes and modulating protein-protein interactions. wikipedia.org Their ability to mimic peptide structures allows them to act as competitive inhibitors or allosteric modulators.
One area of investigation is the inhibition of tyrosinase. The diketopiperazine cyclo(L-Pro-L-Tyr), for instance, has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Docking studies indicate that it binds to the substrate-binding site, and the tyrosine residue is crucial for this inhibitory activity. nih.gov
Furthermore, DKPs can influence complex protein-protein interactions. For example, certain DKPs can regulate quorum sensing in bacteria by activating or antagonizing LuxR-based signaling systems. uniscience.co.kramerigoscientific.com This highlights their potential to disrupt cellular communication processes. Although the specific enzymatic targets of This compound are not detailed in the available literature, its structure suggests potential interactions with enzymes that recognize small aliphatic side chains.
Cellular and Subcellular Mechanistic Studies
The molecular interactions of DKPs translate into a range of effects at the cellular and subcellular levels, impacting signaling pathways and physiological responses.
Immunomodulatory Mechanisms and Cellular Signaling Pathways
Certain diketopiperazines possess immunoregulatory properties, capable of modulating the immune system. google.com For instance, some DKPs can influence the secretion of inflammatory markers, suggesting a role in maintaining oral health by interacting with the oral microbiome. researchgate.net The underlying mechanisms often involve the modulation of key cellular signaling pathways.
A prominent pathway influenced by some bioactive compounds is the nuclear factor-kappa B (NF-κB) pathway, which is central to inflammatory responses and apoptosis. nih.gov The DKP cyclo-(L-Pro-L-Phe) has been shown to inhibit the activation and translocation of NF-κB. nih.gov This compound also acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism. nih.gov These findings suggest that DKPs can exert their effects through complex interactions with multiple signaling cascades.
Neurobiological Activity Mechanisms and CNS Receptor Interactions
Diketopiperazines represent a promising class of neuroprotective agents. nih.govresearchgate.net Many can cross the blood-brain barrier and exhibit a variety of effects on the central nervous system (CNS). wikipedia.org
The most extensively studied DKP in this context is cyclo(L-His-L-Pro), a metabolite of thyrotropin-releasing hormone (TRH). wikipedia.org It has demonstrated neuroprotective effects in various experimental models, potentially through multiple mechanisms, including the inhibition of oxidative stress. nih.govnih.gov Synthetic mimetics of cyclo(His-Pro) have also been shown to prevent neuronal cell death in models of traumatic injury. nih.govnih.gov One novel DKP analog, 1-ARA-35b, showed neuroprotective activity in vitro and in vivo without interacting with high affinity at 50 classical CNS receptors, channels, or transporters, suggesting a novel mechanism of action that attenuates both necrotic and apoptotic cell death. nih.gov
Table 2: Neuroprotective Mechanisms of Selected Diketopiperazines
| Compound | Proposed Mechanism | Cellular Effect |
|---|---|---|
| Cyclo(His-Pro) | Inhibition of oxidative stress. nih.gov | Protection against H₂O₂-induced cell injury. nih.gov |
| 1-ARA-35b (TRH Analog) | Novel, non-classical receptor pathway. nih.gov | Attenuation of necrotic and apoptotic cell death post-trauma. nih.gov |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of diketopiperazines are a significant area of research. nih.gov These effects are often linked to the modulation of inflammatory mediators and signaling pathways.
For example, the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, can be influenced by DKPs. Some studies have identified DKPs that inhibit the production of these molecules, indicating a potential therapeutic application for inflammatory diseases. researchgate.net The mechanism often involves targeting upstream signaling pathways, such as the NF-κB pathway, as mentioned previously. nih.gov The DKP cyclo(L-Pro-L-Tyr) has been noted for its role in regulating inflammatory marker secretion. researchgate.net While direct anti-inflammatory mechanisms for This compound are not specified, its structural simplicity makes it a candidate for interacting with enzymes and receptors involved in the inflammatory cascade.
Computational Approaches to Elucidate Biological Mechanisms
Computational methods have become indispensable in modern drug discovery and molecular biology for investigating the interactions between small molecules and their biological targets at an atomic level. These in silico techniques provide valuable insights into binding modes, interaction energies, and the dynamic behavior of ligand-target complexes, thereby guiding the rational design of more potent and selective therapeutic agents. For chiral diketopiperazines like this compound, these approaches can illuminate the structural basis of their biological activities.
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a ligand-target complex, revealing conformational changes and intermolecular interactions that are not apparent from static crystal structures.
In the context of chiral diketopiperazines, MD simulations can be employed to:
Assess the stability of the ligand-target complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the binding pose is stable.
Analyze the flexibility of the protein and ligand: The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding.
Identify key intermolecular interactions: MD trajectories can be analyzed to determine the persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that are crucial for binding.
For instance, a study on the interactions of ritonavir (B1064) with a polymer carrier utilized MD simulations to observe the formation of stable pi-alkyl bonds and hydrogen bonds, indicating a successful amorphous formulation. mdpi.com Similarly, MD simulations of various protein-ligand complexes have been used to analyze their dynamic stability and interaction mechanisms. mdpi.com
Binding Free Energy Calculations and Interaction Hotspot Identification (e.g., MM-PBSA)
Calculating the binding free energy of a ligand to its target is a critical step in predicting its potency. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and its variant, Molecular Mechanics Generalized Born Surface Area (MM-GBSA), are popular methods for estimating binding free energies from MD simulation snapshots. nih.govpeng-lab.org These methods are more accurate than typical docking scores and less computationally intensive than alchemical free energy calculations. peng-lab.org
The MM-PBSA/GBSA method calculates the binding free energy by summing the changes in molecular mechanics energy in the gas phase and the solvation free energy. nih.govpeng-lab.org This can be further broken down into van der Waals, electrostatic, polar solvation, and non-polar solvation energy components. frontiersin.org This decomposition allows for the identification of the key energetic contributions to binding.
Key applications of MM-PBSA/GBSA in studying diketopiperazine-target interactions would include:
Predicting binding affinities: The calculated binding free energy (ΔG_bind) can be used to rank different diketopiperazine derivatives and predict their relative potencies.
Identifying key residues for binding: By decomposing the binding free energy on a per-residue basis, it is possible to identify "hotspot" residues on the target protein that contribute most significantly to the binding of the ligand. peng-lab.org This information is invaluable for designing new derivatives with improved affinity and selectivity.
In a study on novel anti-tumor agents, MM-PBSA analysis revealed that the hit molecule had a much lower binding free energy compared to the reference drug, with van der Waals and electrostatic energies being crucial contributors. frontiersin.org Another study on inhibitors of the ecdysone (B1671078) receptor in whiteflies used MM-PBSA to calculate the binding free energies of top candidate compounds, identifying them as potential leads for insecticide development. plos.org
Molecular Docking and Virtual Screening for Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It is widely used in drug discovery for virtual screening, where large libraries of small molecules are computationally screened against a protein target to identify potential hits. nih.gov
For a novel chiral diketopiperazine like this compound with unknown biological targets, a virtual screening campaign could be performed. This would involve docking the compound against a database of known protein structures to predict potential binding partners. The top-ranked targets could then be validated experimentally.
The process of molecular docking and virtual screening typically involves:
Preparation of the ligand and protein structures: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.
Docking calculations: A scoring function is used to evaluate the different binding poses of the ligand in the protein's active site and rank them based on their predicted binding affinity.
Post-docking analysis: The top-ranked poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
For example, a virtual screening campaign of over 260,000 compounds identified novel allosteric inhibitors of the hepatitis C virus NS5B polymerase. nih.gov In another study, molecular docking was used to investigate the binding of novel phenylpiperazine derivatives to topoisomerase IIα, a target in cancer therapy. mdpi.com
Structure Activity Relationship Sar and Chemoinformatic Studies of 3s 3 Ethylpiperazine 2,5 Dione Analogues
Correlation of Substituent Effects and Stereochemistry with Biological Activity Profiles
The biological activity of diketopiperazine derivatives is intricately linked to the nature and spatial orientation of their substituents. The stereochemistry at the α-carbon positions and the electronic and steric properties of the appended groups are critical determinants of their pharmacological effects.
Electronic and Steric Contributions of the 3-Ethyl Substituent
The ethyl group at the 3-position of the piperazine-2,5-dione ring plays a significant role in modulating the molecule's lipophilicity and steric interactions with biological targets. Compared to a methyl group, the ethyl substituent increases the lipophilicity, which can enhance membrane permeability. This modification can lead to improved fitting into hydrophobic pockets of target proteins. Studies on related piperazine-dione scaffolds have shown that increasing the alkyl chain length from methyl to ethyl can lead to a two- to three-fold increase in the inhibition of certain enzymes. However, further elongation of the alkyl chain beyond ethyl may lead to reduced solubility and bioavailability. The reactions involving substitutions on the piperazine (B1678402) ring are often governed by steric control rather than electronic control. researchgate.net
Impact of Remote Substituents on Pharmacological Efficacy and Selectivity
Modifications at positions other than the 3-position on the diketopiperazine ring can have a profound impact on pharmacological efficacy and selectivity. For instance, in a series of N-1-monoallylated 2,5-diketopiperazine derivatives, the nature and position of a methoxyphenyl group at the C-6 position significantly influenced their cytotoxic activities against cancer cell lines. nih.gov A 4-methoxyphenyl (B3050149) group was found to be optimal compared to a 2-methoxyphenyl or 3-methoxyphenyl (B12655295) group. nih.gov
Furthermore, the introduction of different N-heterocyclic substituents on the piperazine ring of other small molecules has been shown to affect their affinity and selectivity for specific receptors, such as the dopamine (B1211576) D3 receptor. nih.gov In studies of thiazolidine-2,4-dione analogues, shifting an ethoxy substitution on a benzylidene moiety from the 4- to the 2-position on the phenyl ring markedly improved the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net These findings underscore the importance of the substitution pattern around the core scaffold in fine-tuning the biological activity.
Table 1: Effect of Substituent Position on Cytotoxic Activity of 2,5-Diketopiperazine Derivatives
| Compound | C-6 Substituent | C-3 Side Chain (n value) | Cytotoxicity (IC50 range) |
| 1c | 2-methoxyphenyl | 3 | Strongest in its series |
| 3c | 4-methoxyphenyl | 3 | 0.36-1.9 µM |
Data sourced from a study on novel N-1-monoallylated 2,5-diketopiperazine derivatives. nih.gov
Pharmacophore Modeling and Rational Design of Diketopiperazine Scaffolds
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential steric and electronic features of a ligand that are responsible for its biological activity. nih.gov This approach allows for the virtual screening of large compound libraries to find new potential drug candidates. nih.gov
For diketopiperazine scaffolds, pharmacophore models can be developed based on the 3D structure of the ligand-target complex or a set of active compounds. nih.govnih.gov These models typically represent key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov By understanding the pharmacophore of a particular biological target, medicinal chemists can rationally design novel diketopiperazine derivatives with improved potency and selectivity. nih.gov For example, a study on novel 2,5-diketopiperazine derivatives as HDAC6 inhibitors utilized molecular simulation to rationalize the high binding affinity of the most potent compound. nih.gov
The design of constrained diketopiperazine-based peptidomimetics has also been guided by computational tools. nih.gov These studies have highlighted the importance of the relative cis arrangement of substituents for achieving the desired geometry for mimicking specific peptide secondary structures like the α-turn. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications in Diketopiperazine Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com In recent years, the integration of machine learning (ML) and deep learning (DL) techniques has significantly advanced the field of QSAR. nih.govmdpi.comnih.gov
These advanced computational models can uncover complex, non-linear relationships between molecular features and biological activity that may not be apparent from traditional SAR studies. mdpi.comnih.gov For kinase inhibitors, ML-integrated QSAR has been shown to significantly improve the design of selective inhibitors. nih.gov Machine learning algorithms like support vector machines, artificial neural networks, and decision trees are increasingly being used to build predictive QSAR models for various biological targets. researchgate.netresearchgate.net
In the context of diketopiperazine research, QSAR and ML can be applied to:
Predict the biological activity of newly designed analogues.
Identify the most important molecular descriptors influencing activity.
Guide the optimization of lead compounds.
The application of these in silico methods accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds, thereby saving time and resources. researchgate.net
Advanced Research Methodologies and Analytical Techniques in Diketopiperazine Research
High-Throughput Screening and Phenotypic Assays for Bioactivity Discovery
High-throughput screening (HTS) and subsequent phenotypic assays are foundational to discovering the biological activities of novel diketopiperazines. These methodologies allow for the rapid assessment of large libraries of compounds against various biological targets. chapman.edu The DKP scaffold is considered a "privileged structure" in medicinal chemistry because its conformationally constrained ring can mimic peptide turns and interact with a wide range of biological receptors. frontiersin.org
HTS campaigns often employ automated robotic systems to test thousands of DKP variants against specific enzymes, receptors, or whole-cell models to identify "hits." pharmaexcipients.com For instance, screening DKP libraries for anticancer activity might involve assays that measure cell proliferation, apoptosis, or specific kinase inhibition. nih.gov Several DKPs have shown potent activity against various cancer cell lines, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org
Following initial HTS hits, phenotypic assays are used to evaluate a compound's effect on cell or organismal physiology. These assays provide a more holistic view of a compound's bioactivity. For example, a DKP derivative might be tested for its ability to inhibit biofilm formation in bacteria, protect neurons from oxidative stress, or modulate inflammatory responses in immune cells. nih.gov Computational approaches, such as network pharmacology and molecular docking, are increasingly used as a preliminary screening step to predict the potential biological targets of DKPs, thereby streamlining the experimental screening process. mdpi.com
Table 1: Examples of Bioactivity Screening Assays for Diketopiperazines
| Assay Type | Target/Phenotype | Example Application |
| Enzyme Inhibition Assay | α-glucosidase | Identifying potential antidiabetic agents. nih.gov |
| Antiproliferative Assay | Cancer Cell Lines (e.g., HCT-116) | Screening for cytotoxic and potential anticancer activity. nih.gov |
| Antimicrobial Assay | Bacterial/Fungal Strains | Discovering new antibiotic or antifungal compounds. wikipedia.org |
| Receptor Binding Assay | G Protein-Coupled Receptors (GPCRs) | Identifying receptor agonists or antagonists for various therapeutic areas. nih.gov |
| Phenotypic Cell-Based Assay | Neuronal cell cultures | Assessing neuroprotective effects. |
Advanced Chromatographic Separations for Enantiomeric Purity and Isomer Analysis
The biological activity of chiral compounds like (3S)-3-Ethylpiperazine-2,5-dione is often highly dependent on their stereochemistry. Therefore, ensuring enantiomeric purity and accurately analyzing isomers is a critical aspect of DKP research. nih.gov Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for this purpose. uni-giessen.denih.gov
Direct chiral separation using HPLC with a chiral stationary phase (CSP) is the most common and effective method. nih.govjsmcentral.org CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for resolving a variety of chiral drug molecules, including those with heterocyclic structures. nih.gov
For a disubstituted DKP like 3-ethyl-6-substituted-piperazine-2,5-dione, multiple stereoisomers are possible (e.g., cis-(3S,6S), cis-(3R,6R), trans-(3S,6R), and trans-(3R,6S)). Reversed-phase HPLC (RP-HPLC) has proven effective in separating such diastereomeric peptide analogs, where subtle differences in hydrophobicity and conformation influence retention. nih.gov The development of a robust chromatographic method is essential to control the synthesis of a specific, desired stereoisomer and to detect any unwanted isomers that may have different biological or toxicological profiles. nih.govdigitellinc.com
Table 2: Chromatographic Techniques for Chiral Diketopiperazine Analysis
| Technique | Stationary Phase Type | Principle of Separation | Key Application |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral stationary phase. nih.gov | Determination of enantiomeric purity of the final compound. |
| Reversed-Phase HPLC | Achiral (e.g., C18) | Separation based on differences in hydrophobicity and conformation between diastereomers. nih.gov | Separation of cis/trans isomers and other diastereomers. |
| Chiral GC | Chiral (e.g., Chirasil®-Val) | Separation of volatile, derivatized enantiomers based on stereospecific interactions in the gas phase. uni-giessen.de | Analysis of amino acid precursors to check for racemization. |
| Indirect HPLC | Achiral (e.g., C18) | Derivatization of enantiomers with a chiral agent to form diastereomers, which are then separated on a standard column. nih.gov | Alternative method when direct chiral separation is difficult. |
Mass Spectrometry-Based Approaches for Metabolite Profiling and Biotransformation Studies
Mass spectrometry (MS), typically coupled with a chromatographic front-end like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for studying the metabolic fate of DKP compounds. nih.gov These techniques offer high sensitivity and selectivity, enabling the detection, identification, and quantification of metabolites in complex biological matrices such as plasma, urine, or microsomal incubations. nih.govnih.gov
In biotransformation studies, the parent drug, such as this compound, is incubated with liver microsomes or other metabolic systems. LC-MS/MS is then used to search for potential metabolic products. youtube.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions, which helps to pinpoint the site of metabolic modification (e.g., where a hydroxyl group was added). youtube.com
Common metabolic pathways for compounds like DKPs include oxidation (hydroxylation), N-dealkylation, and hydrolysis of the amide bonds. nih.gov Identifying these metabolites is crucial for understanding the compound's pharmacokinetic profile and identifying any potentially active or toxic byproducts. Advanced techniques like ion mobility-mass spectrometry (IM-MS) can further enhance separation by distinguishing between isomeric metabolites that may not be resolved by chromatography alone. chromatographyonline.com
Table 3: Potential Metabolic Biotransformations of this compound Monitored by Mass Spectrometry
| Biotransformation Type | Mass Change | Potential Metabolite Structure | Analytical Method |
| Hydroxylation | +16 Da | Addition of a hydroxyl group to the ethyl side chain or the piperazine (B1678402) ring. | LC-MS/MS |
| N-Dealkylation | -28 Da | Removal of the ethyl group from the nitrogen atom. | LC-MS/MS |
| Ring Opening (Hydrolysis) | +18 Da | Cleavage of one of the amide bonds to form a linear dipeptide. | LC-MS/MS |
| Oxidation to Carbonyl | +14 Da (net) | Oxidation of a hydroxylated metabolite to a ketone or aldehyde. | LC-MS/MS |
Future Directions and Emerging Research Avenues for 3s 3 Ethylpiperazine 2,5 Dione and Chiral Diketopiperazines
Exploration of Uncharted Biological Activities and Novel Therapeutic Applications
While DKPs have been investigated for a range of biological activities, including antimicrobial, antiviral, and antitumor effects, a vast landscape of potential therapeutic applications remains unexplored. wikipedia.orgnih.gov Future research will likely focus on screening (3S)-3-ethylpiperazine-2,5-dione and other chiral DKPs against a wider array of biological targets.
Development of Novel Synthetic Methodologies and Chemical Transformations
The synthesis of structurally diverse and stereochemically pure chiral DKPs is crucial for exploring their full therapeutic potential. While various synthetic methods exist, the development of more efficient, stereoselective, and environmentally friendly approaches remains a key research focus. researchgate.netresearchgate.net
Future research will likely involve the development of novel catalytic asymmetric syntheses to control the stereochemistry of the DKP core. researchgate.net Chemoenzymatic approaches, combining the selectivity of enzymes with the versatility of chemical synthesis, offer a promising strategy. researchgate.net The use of solid-phase synthesis and microwave-assisted reactions can accelerate the generation of DKP libraries for high-throughput screening. nih.gov Furthermore, developing new chemical transformations to modify the DKP scaffold at various positions will enable the creation of a wider range of analogues with improved biological activity and pharmacokinetic properties. baranlab.orgresearchgate.net Mechanochemical methods, which use mechanical force to drive chemical reactions, are also being explored as a solvent-free and efficient way to synthesize substituted DKPs. beilstein-journals.org
Integration of Systems Biology and Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the therapeutic potential of this compound and other chiral DKPs, it is essential to elucidate their mechanisms of action at a systemic level. The integration of systems biology and multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this. nih.govnih.govmdpi.com
By analyzing how these molecules affect global cellular processes, researchers can identify novel biological pathways and molecular targets. nih.govyoutube.com This holistic approach can help to predict potential off-target effects and identify biomarkers for patient stratification. nih.gov For example, multi-omics data can be used to understand how a DKP-based drug affects the gut microbiome and how this, in turn, influences the host's response to treatment. nih.gov Computational modeling and bioinformatics tools will be instrumental in integrating and interpreting these large and complex datasets. nih.govmdpi.com
Role as Chiral Building Blocks in Complex Molecular Synthesis and Materials Science
The rigid and stereochemically defined structure of chiral DKPs makes them valuable building blocks for the synthesis of more complex molecules. nih.gov Their ability to induce specific conformations can be exploited in the design of peptidomimetics and other bioactive compounds. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
